Product packaging for 1-(3-(2-Chlorophenoxy)propyl)piperazine(Cat. No.:CAS No. 20383-86-2)

1-(3-(2-Chlorophenoxy)propyl)piperazine

Cat. No.: B1299233
CAS No.: 20383-86-2
M. Wt: 254.75 g/mol
InChI Key: AYUJWZKRWAEEML-UHFFFAOYSA-N
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Description

1-(3-(2-Chlorophenoxy)propyl)piperazine is a synthetic organic compound featuring a piperazine ring system linked to a 2-chlorophenoxy group via a propyl chain. This structure classifies it as a phenylpiperazine derivative, a class of compounds known for significant activity in neurological and pharmacological research. Piperazine-based compounds are frequently investigated for their potential interactions with various serotonin receptor subtypes. Researchers may explore this chemical as a potential precursor or structural analog in the design and synthesis of novel ligands for central nervous system targets. Its core value lies in its utility as a building block in medicinal chemistry and as a reference standard in analytical studies. This product is provided for laboratory research purposes only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material in accordance with all applicable laboratory safety regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H19ClN2O B1299233 1-(3-(2-Chlorophenoxy)propyl)piperazine CAS No. 20383-86-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[3-(2-chlorophenoxy)propyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2O/c14-12-4-1-2-5-13(12)17-11-3-8-16-9-6-15-7-10-16/h1-2,4-5,15H,3,6-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYUJWZKRWAEEML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCCOC2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80366070
Record name 1-[3-(2-chlorophenoxy)propyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80366070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20383-86-2
Record name 1-[3-(2-chlorophenoxy)propyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80366070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Derivatization of 1 3 2 Chlorophenoxy Propyl Piperazine

Established Synthetic Pathways for 1-(3-(2-Chlorophenoxy)propyl)piperazine

The synthesis of this compound is typically achieved through well-established methods in organic chemistry, primarily involving the formation of the piperazine (B1678402) ring and the subsequent attachment of the side chain, or the alkylation of a pre-formed piperazine derivative.

One common approach involves the reaction of 1-(3-chlorophenyl)piperazine (B195711) with 1-bromo-3-chloropropane. This reaction is generally carried out in the presence of a base, such as sodium hydroxide, in a solvent system like aqueous acetone. The reaction proceeds via nucleophilic substitution, where the secondary amine of the piperazine ring attacks the electrophilic carbon of 1-bromo-3-chloropropane. globalresearchonline.netgoogle.com

Another established route begins with the synthesis of the piperazine ring itself. This can be accomplished by reacting 3-chloroaniline (B41212) with bis(2-chloroethyl)amine (B1207034) hydrochloride under reflux conditions, often facilitated by a base. The resulting 1-(3-chlorophenyl)piperazine is then alkylated with a suitable 3-carbon synthon bearing a leaving group to introduce the propyl chain. evitachem.com

A variation of this approach involves the initial preparation of bis-(2-chloroethylamine) hydrochloride from diethanolamine (B148213) and thionyl chloride. This intermediate is then condensed with a substituted aniline (B41778) to form the corresponding phenylpiperazine hydrochloride, which is subsequently alkylated. globalresearchonline.net

The key steps in these established pathways are summarized in the table below:

StepReactantsReagents/ConditionsProduct
Piperazine Ring Formation 3-Chloroaniline, bis(2-chloroethyl)amine hydrochlorideBase (e.g., NaOH), Reflux1-(3-Chlorophenyl)piperazine
Alkylation 1-(3-Chlorophenyl)piperazine, 1-Bromo-3-chloropropaneBase (e.g., NaOH), Aqueous Acetone1-(3-(3-Chlorophenyl)propyl)piperazine

It is important to note that while the provided references describe the synthesis of the structurally similar 1-(3-chlorophenyl) derivative, the same principles are directly applicable to the synthesis of the 2-chlorophenoxy target compound by starting with the appropriate precursors.

Novel Synthetic Approaches and Route Optimization for this compound

In recent years, efforts have been made to develop more efficient, environmentally friendly, and cost-effective synthetic methods for piperazine derivatives. These novel approaches often focus on one-pot syntheses, microwave-assisted reactions, and flow chemistry to improve yields and reduce reaction times.

One-Pot Syntheses: One-pot procedures are highly desirable as they reduce the number of work-up and purification steps, leading to increased efficiency. A one-pot method for the synthesis of N-arylpyrazoles from aryl nucleophiles has been developed, which could potentially be adapted for the synthesis of N-arylpiperazines. organic-chemistry.org

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis to accelerate reaction rates. nih.gov The synthesis of various heterocyclic compounds, including piperazine derivatives, has been successfully achieved using microwave assistance. nih.govmdpi.com This technique can significantly shorten the reaction times for both the piperazine ring formation and the subsequent alkylation steps. For instance, a microwave-assisted SNAr approach has been reported for the synthesis of a heteroaryl ether core, a reaction type relevant to the formation of the phenoxypropyl moiety. nih.gov

Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch processes, including improved safety, better heat and mass transfer, and the potential for automation and scale-up. nih.gov The synthesis of monosubstituted piperazines has been successfully demonstrated in a flow reactor, which could be a viable approach for the large-scale production of this compound. nih.gov

Route Optimization: Optimization of existing synthetic routes often involves modifying reaction conditions, such as solvent, temperature, and catalyst, to improve yield and purity. For N-alkylation of piperazines, controlling the mono- versus di-alkylation ratio is a common challenge. Using a protecting group strategy, such as employing Boc-piperazine, can ensure mono-alkylation, followed by deprotection to yield the desired product. researchgate.net The choice of the alkylating agent is also crucial, with alkyl bromides or iodides being more reactive than chlorides. google.com

A comparison of different synthetic approaches is presented in the table below:

ApproachKey FeaturesPotential Advantages
One-Pot Synthesis Multiple reaction steps in a single vesselReduced work-up, increased efficiency
Microwave-Assisted Use of microwave irradiation for heatingFaster reaction times, higher yields
Flow Chemistry Continuous reaction in a microreactorImproved safety, scalability, automation
Route Optimization Modification of existing methodsHigher yields, better purity, cost-effectiveness

Strategies for Stereoselective Synthesis of this compound Enantiomers

The development of stereoselective synthetic methods is crucial when a chiral center is present in a molecule, as different enantiomers can exhibit distinct biological activities. While this compound itself is achiral, the introduction of substituents on the piperazine ring or the propyl chain can create stereocenters. General strategies for the asymmetric synthesis of chiral piperazine derivatives can be applied. rsc.org

Synthesis from Chiral Precursors: One common approach is to start the synthesis from readily available chiral building blocks, such as amino acids. nih.gov For example, enantiomerically pure 3-substituted piperazine-2-acetic acid esters have been synthesized from chiral amino acids. nih.govnih.gov This method involves a multi-step sequence that can be adapted to produce a variety of chiral piperazine cores.

Chiral Auxiliaries: The use of chiral auxiliaries can direct the stereochemical outcome of a reaction. For instance, the diastereoselective synthesis of 2-phenyl-3-(trifluoromethyl)piperazines has been achieved using a chiral sulfinylimine derived from (R)-phenylglycinol. rsc.org

Asymmetric Catalysis: Catalytic enantioselective methods offer an efficient way to produce chiral compounds. Asymmetric palladium-catalyzed decarboxylative allylic alkylation has been used to synthesize highly enantioenriched tertiary piperazin-2-ones, which can be subsequently reduced to the corresponding chiral piperazines. rsc.org Asymmetric lithiation of N-Boc protected piperazines using a chiral ligand like (-)-sparteine (B7772259) is another powerful technique. mdpi.com

Chiral Resolution: If a racemic mixture is synthesized, it can be separated into its individual enantiomers through chiral resolution. This can be achieved by forming diastereomeric salts with a chiral resolving agent or by using chiral chromatography, such as high-performance liquid chromatography (HPLC) with a chiral stationary phase. nih.gov

The table below summarizes key strategies for stereoselective synthesis:

StrategyDescriptionExample
Chiral Pool Synthesis Utilization of naturally occurring chiral molecules as starting materials.Synthesis from chiral amino acids. nih.govnih.gov
Chiral Auxiliaries A chiral molecule temporarily incorporated to guide a stereoselective reaction.Use of a chiral sulfinylimine. rsc.org
Asymmetric Catalysis A chiral catalyst that promotes the formation of one enantiomer over the other.Palladium-catalyzed asymmetric allylic alkylation. rsc.org
Chiral Resolution Separation of a racemic mixture into its constituent enantiomers.Chiral HPLC. nih.gov

Chemical Modification Strategies for this compound Derivatives

Chemical modification of this compound is a key strategy for exploring structure-activity relationships (SAR) and developing new derivatives with potentially enhanced properties. Modifications can be made at several positions, including the piperazine ring, the propyl linker, and the chlorophenoxy moiety.

Modification of the Piperazine Ring: The secondary amine of the piperazine ring is a common site for modification.

N-Alkylation/N-Arylation: The free nitrogen can be further alkylated or arylated to introduce a wide variety of substituents. nih.gov

Acylation/Sulfonylation: Reaction with acyl chlorides or sulfonyl chlorides can introduce amide or sulfonamide functionalities.

Ring Functionalization: Recent advances have focused on the direct C-H functionalization of the piperazine ring, allowing for the introduction of substituents on the carbon atoms of the heterocycle. mdpi.com

Modification of the Propyl Linker: The three-carbon chain can also be a target for modification.

Chain Length Variation: Synthesizing analogs with different linker lengths (e.g., ethyl or butyl) can provide insights into the optimal distance between the piperazine and phenoxy moieties. globalresearchonline.net

Introduction of Functional Groups: Functional groups can be introduced onto the propyl chain, for example, by starting with a functionalized three-carbon synthon.

Modification of the Chlorophenoxy Moiety: The aromatic ring offers several possibilities for modification.

Substitution Pattern: The position of the chloro substituent can be varied (e.g., 3-chloro or 4-chloro).

Introduction of Other Substituents: Additional substituents can be introduced onto the phenyl ring to probe electronic and steric effects.

The following table provides examples of potential derivatization strategies:

Modification SiteReaction TypePotential New Functional Groups
Piperazine Nitrogen N-AlkylationAlkyl, Benzyl, Substituted Aryl
N-AcylationAmides, Carbamates
Propyl Linker Chain HomologationEthyl, Butyl, etc.
Chlorophenoxy Ring Electrophilic Aromatic SubstitutionNitro, Halogen, Alkyl

These chemical modification strategies are instrumental in the development of new chemical entities based on the this compound scaffold. nih.govnih.govresearchgate.netnih.govontosight.aimdpi.comresearchgate.net

Structure Activity Relationship Sar Studies of 1 3 2 Chlorophenoxy Propyl Piperazine and Analogues

Design Principles for 1-(3-(2-Chlorophenoxy)propyl)piperazine Analogues

The design of analogues based on the this compound scaffold is guided by established principles of medicinal chemistry aimed at modulating activity at specific biological targets, such as α1-adrenoceptor subtypes (α1A, α1B, and α1D). nih.govnih.gov The primary goal is to achieve high affinity and selectivity, which can translate into improved efficacy and a better safety profile.

Key design strategies include:

Pharmacophore-Based Design: This approach relies on identifying the essential structural features (pharmacophore) required for biological activity. For α1-AR antagonists, the pharmacophore typically consists of a basic nitrogen atom (present in the piperazine (B1678402) ring), an aromatic ring system, and specific hydrophobic and hydrogen-bonding regions, all arranged in a precise three-dimensional geometry. nih.gov The distance between the basic nitrogen and the aromatic ring center is a critical parameter for selectivity between α1A and α1B subtypes. nih.gov

Structural Simplification or Elaboration: Analogues are designed by either simplifying the core structure to its minimal active components or by adding functional groups to probe interactions with the target receptor. For instance, replacing a complex naphthoxy group, as seen in Naftopidil, with a simpler substituted phenoxy group like 2-chlorophenoxy allows for a systematic exploration of electronic and steric effects.

Bioisosteric Replacement: Functional groups are replaced with other groups that have similar physical or chemical properties (bioisosteres). This strategy is used to modulate potency, selectivity, and pharmacokinetic properties. For example, different halogen substitutions on the phenoxy ring can be explored to fine-tune lipophilicity and electronic character. nih.gov

Conformational Restriction: The flexibility of the propyl linker can be reduced by introducing cyclic elements or double bonds. This helps to lock the molecule into a specific "active" conformation, which can lead to increased potency and selectivity by reducing the entropic penalty upon binding to the receptor. mdpi.com

These principles guide the rational design of novel derivatives to systematically probe the SAR and identify compounds with optimized preclinical biological profiles.

Impact of Piperazine Ring Substitutions on Preclinical Biological Activity

The piperazine ring is a cornerstone of the structure, with its two nitrogen atoms (N1 and N4) playing distinct roles. The N1 nitrogen is typically connected to the propylphenoxy moiety, while the N4 nitrogen is a prime site for substitution, significantly influencing the compound's biological activity. The substituent on the N4 nitrogen often involves an aryl group, and variations in this group have profound effects on potency and selectivity.

Studies on analogous series have demonstrated that the nature of the aryl group at the N4 position is critical for activity.

Aromatic Substituents: An aryl group at this position is often essential for high affinity. For example, in a series of Naftopidil-based analogues evaluated for anti-prostate cancer activity, compounds with a phenyl or a substituted phenyl ring on the piperazine showed significant cytotoxic effects. nih.gov

Electronic Effects: The electronic properties of substituents on this aryl ring modulate activity. In one study, introducing an electron-withdrawing group like a cyano (CN) group at the para-position of the phenyl ring led to potent activity against DU145 prostate cancer cells. nih.gov

Steric Effects: The position of the substituent on the aryl ring matters. For instance, moving a methoxy (B1213986) group from the ortho to the meta or para position can alter receptor subtype selectivity. nih.gov

Heterocyclic Rings: Replacing the aryl group with various heterocyclic rings can also be accommodated to maintain high affinity, sometimes connected via a linker like an amide or methylene (B1212753) group. nih.gov

The basicity of the N4 nitrogen is also a key factor. Introducing electron-withdrawing groups, such as in an amide linkage, can reduce this basicity. However, this loss of basicity does not always negatively impact affinity for targets like dopamine (B1211576) D2/D3 receptors in related scaffolds, suggesting the N4 nitrogen may not always be involved in crucial ionic interactions. nih.gov

Compound IDN4-Piperazine SubstituentCytotoxicity IC50 (μM) on DU145 cells nih.gov
9 2-methoxyphenyl0.99 ± 0.11
13 3-methoxyphenyl0.81 ± 0.08
17 4-methoxyphenyl0.76 ± 0.09
21 4-cyanophenyl0.85 ± 0.10
27 2-pyrimidinyl0.94 ± 0.12

Influence of Propyl Linker Modifications on Preclinical Biological Activity

The three-carbon (propyl) linker connecting the piperazine and the phenoxy moieties provides significant conformational flexibility. Modifications to this linker, including changes in length, rigidity, and composition, can impact how the molecule fits into a receptor's binding pocket.

Linker Length: The length of the alkyl chain is often critical for optimal biological activity. While the propyl linker is common in many active compounds, studies on other molecular scaffolds have shown that both shortening (to ethyl) and lengthening (to butyl) the chain can lead to a decrease or a complete loss of activity. nih.gov This suggests that the three-carbon chain provides the ideal distance to position the terminal aromatic groups for effective interaction with the target. However, in some series, minor changes in linker length (e.g., from propyl to ethyl or butyl) have been found to have little to no impact on anti-proliferative activity, indicating that its role can be context-dependent. nih.gov

Linker Rigidity: Introducing rigidity into the linker can enhance potency and selectivity. Replacing flexible alkyl chains with more constrained motifs like a 2,5-diazabicyclo[2.2.1]heptane system has been explored in other piperazine-containing antivirals. plos.org Such rigid analogues are thought to have a better binding ability due to a lower entropic penalty upon binding. plos.org

Role of Chlorophenoxy Moiety Variations on Preclinical Biological Activity

The terminal phenoxy moiety, substituted with a chlorine atom at the ortho position in the parent compound, is the second key aromatic region that interacts with the biological target. Variations in the substitution pattern and the nature of the aromatic ring itself are crucial determinants of SAR.

In analogous series like Naftopidil derivatives, this part of the molecule is a naphthoxy group. Replacing this bulky system with a smaller, substituted phenyl ring allows for a detailed SAR exploration.

Position of Substitution: The location of the substituent on the phenoxy ring is critical. In a study of arylpiperazine derivatives targeting the androgen receptor, substitutions at the ortho- and meta-positions of the terminal phenyl ring were explored. nih.gov For instance, compounds with a chlorine atom at the ortho (compound 19 ), meta (compound 20 ), or both ortho and meta positions (compound 22 ) were synthesized and evaluated. nih.gov

Nature of Substituent: The type of substituent influences activity through steric and electronic effects. Halogens like fluorine and chlorine are commonly used. A 2-fluorophenyl substitution (compound 16 ) was shown to be a potent analogue in one series. nih.gov The electron-withdrawing nature of the chlorine in this compound likely contributes to its specific binding profile.

Ring System: Replacing the phenoxy ring with other aromatic or heteroaromatic systems is a common strategy to explore new interactions with the receptor. For example, replacing the phenyl ring with a bulkier and more lipophilic naphthyl ring, as in Naftopidil, leads to a distinct profile of high affinity for α1A and α1D adrenoceptors. nih.gov

Compound IDTerminal Aryl MoietyDescription nih.gov
16 2-FluorophenylA fluoro-substituted analogue.
19 2-ChlorophenylAn analogue with ortho-chloro substitution.
20 3-ChlorophenylAn analogue with meta-chloro substitution.
22 2,3-DichlorophenylA di-chloro substituted analogue.

Conformational Analysis and SAR of this compound Derivatives

The biological activity of flexible molecules like this compound is highly dependent on the three-dimensional conformation they adopt when binding to a receptor. Conformational analysis aims to identify these low-energy, bioactive conformations.

The piperazine ring typically exists in a stable chair conformation. nih.gov For 1-acyl or 1-aryl 2-substituted piperazines, studies have shown a preference for the axial conformation of the substituent, which can be further stabilized by intramolecular hydrogen bonds in certain cases. nih.gov The flexible propyl linker allows the terminal aromatic rings (the chlorophenoxy group and the N4-aryl group) to orient themselves in various spatial arrangements.

Molecular docking studies of the closely related Naftopidil enantiomers with a model of the α1D-adrenoceptor provide valuable insights. nih.gov These studies show that the molecule positions itself within a hydrophobic pocket of the receptor. Specific interactions include:

An electrostatic interaction between the protonated piperazine nitrogen and key acidic residues (like Asp106 in some models). researchgate.net

Hydrogen bonding between substituents on the aromatic rings (e.g., a methoxy group) and residues like Thr189. nih.gov

Hydrophobic interactions between the aromatic rings and nonpolar residues within the binding site. nih.gov

These computational models suggest that the molecule adopts a specific folded or extended conformation to maximize these favorable interactions, and only molecules capable of adopting this specific shape will exhibit high affinity.

Ligand-Based and Structure-Based Design Insights for this compound Analogues

Both ligand-based and structure-based design strategies are employed to discover and optimize novel analogues in this chemical class. researchgate.net

Ligand-Based Design: This approach is used when the 3D structure of the target receptor is unknown. It relies on analyzing a set of known active molecules to build a pharmacophore model. drugdesign.org For α1-adrenoceptor antagonists, pharmacophore models typically identify four key features: a positive ionizable feature (the basic piperazine nitrogen), a hydrogen-bond donor, an aromatic ring, and a hydrophobic group. researchgate.net This model serves as a 3D query to screen virtual libraries for new compounds that fit the pharmacophoric requirements or to guide the design of new analogues with potentially higher activity. researchgate.net

Structure-Based Design: When a crystal structure or a reliable homology model of the target receptor is available, structure-based design becomes possible. mdpi.com Molecular docking, as performed with Naftopidil and the α1D-AR, allows for the visualization of the binding pose of a ligand in the receptor's active site. nih.gov This provides detailed information about key interactions (hydrogen bonds, hydrophobic contacts, electrostatic interactions) that are crucial for binding. nih.gov This knowledge can be used to:

Explain the observed SAR for a series of compounds.

Predict the affinity of novel, untested analogues.

Design new molecules with modifications specifically aimed at improving interactions with key residues in the binding pocket, thereby enhancing potency and selectivity.

By combining these computational approaches with traditional synthesis and biological evaluation, researchers can accelerate the discovery of new, more effective preclinical candidates based on the this compound scaffold. nih.gov

Preclinical Pharmacological Investigations of 1 3 2 Chlorophenoxy Propyl Piperazine

Molecular Target Identification and Characterization

The initial stages of preclinical research for a novel compound like 1-(3-(2-Chlorophenoxy)propyl)piperazine would typically involve a broad screening process to identify its primary molecular targets. This process is crucial for understanding its potential therapeutic effects and off-target liabilities.

Receptor Binding Affinity and Selectivity Profiling

Without specific experimental data, the receptor binding profile of this compound can only be hypothesized based on the activities of structurally related compounds. For instance, arylpiperazine derivatives are well-known for their interaction with various neurotransmitter receptors, particularly serotonin (B10506) (5-HT) and dopamine (B1211576) (D) receptors. For example, the structurally related compound class, 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl)piperazines, has been investigated for agonistic activity at dopamine and serotonin receptors.

A comprehensive binding assay for this compound would typically involve screening against a panel of receptors, including but not limited to:

Serotonin Receptors: 5-HT1A, 5-HT2A, 5-HT2C, etc.

Dopamine Receptors: D1, D2, D3, D4

Adrenergic Receptors: α1, α2, β

Histamine Receptors: H1

Muscarinic Acetylcholine Receptors: M1-M5

The affinity of the compound for these receptors is typically determined using radioligand binding assays and expressed as an inhibition constant (Ki) or as the concentration that inhibits 50% of binding (IC50). A hypothetical data table for such a study is presented below.

Hypothetical Receptor Binding Affinity Data for this compound

Receptor Subtype Ki (nM)
5-HT1A Data not available
5-HT2A Data not available
D2 Data not available
α1 Data not available

This table is for illustrative purposes only. No experimental data for this compound has been found.

Enzyme Inhibition Studies

Many drugs exert their effects by inhibiting the activity of specific enzymes. Piperazine (B1678402) derivatives have been shown to inhibit various enzymes. For example, a piperazine propanol derivative was identified as an inhibitor of 1,3-beta-D-glucan synthase, an enzyme crucial for fungal cell wall synthesis.

To characterize this compound, it would be screened against a panel of pharmacologically relevant enzymes, such as:

Monoamine oxidase A and B (MAO-A, MAO-B)

Acetylcholinesterase (AChE)

Cyclooxygenases (COX-1, COX-2)

Various cytochrome P450 (CYP) isoforms (to assess potential for drug-drug interactions)

The inhibitory potency is typically quantified by the IC50 value.

Hypothetical Enzyme Inhibition Data for this compound

Enzyme IC50 (µM)
MAO-A Data not available
MAO-B Data not available
AChE Data not available
CYP2D6 Data not available

This table is for illustrative purposes only. No experimental data for this compound has been found.

Ion Channel Modulation Assessments

Ion channels are critical for cellular communication and are important drug targets. Certain piperazine derivatives have been identified as modulators of ion channels. For instance, 1-(2-hydroxy-3-phenyloxypropyl)piperazine derivatives have been evaluated as T-type calcium channel blockers.

An assessment of this compound would involve electrophysiological studies (e.g., patch-clamp) on various ion channels, including:

Sodium (Na+) channels

Potassium (K+) channels (including hERG)

Calcium (Ca2+) channels (L-type, N-type, T-type)

The effect would be quantified as the concentration that produces 50% of the maximal response (EC50 for agonists) or 50% inhibition (IC50 for antagonists).

Hypothetical Ion Channel Modulation Data for this compound

Ion Channel Activity IC50/EC50 (µM)
hERG (K+) Data not available Data not available
Nav1.5 (Na+) Data not available Data not available

This table is for illustrative purposes only. No experimental data for this compound has been found.

Cellular and Subcellular Mechanism of Action Elucidation

Once primary molecular targets are identified, further studies are necessary to understand how the interaction of the compound with these targets translates into a cellular response.

Signal Transduction Pathway Modulation

The binding of a compound to a receptor typically initiates a cascade of intracellular events known as a signal transduction pathway. For G-protein coupled receptors (GPCRs), which are common targets for piperazine derivatives, these pathways often involve second messengers like cyclic AMP (cAMP) and inositol phosphates (IP3).

To investigate the effect of this compound on signal transduction, researchers would perform cell-based assays to measure changes in the levels of these second messengers in response to the compound. For example, a cAMP assay would determine if the compound acts as an agonist, antagonist, or inverse agonist at a particular GPCR.

Gene Expression and Protein Regulation Studies

Prolonged activation or inhibition of signaling pathways can lead to changes in gene expression and, consequently, the levels of specific proteins. Techniques such as quantitative polymerase chain reaction (qPCR) and western blotting would be employed to study the effects of this compound on the expression of genes and proteins that are downstream of its molecular targets. This information is crucial for understanding the long-term effects and potential therapeutic mechanisms of the compound.

Subcellular Localization and Interaction Analysis

No studies detailing the subcellular distribution or specific molecular interactions of this compound were found. Research in this area would typically involve techniques such as high-resolution microscopy or biochemical fractionation to determine the compound's accumulation in specific organelles (e.g., mitochondria, endoplasmic reticulum, nucleus) and methods like affinity chromatography or proteomics to identify its molecular binding partners. This information is crucial for understanding a compound's mechanism of action at a molecular level, but it is not available for this specific chemical.

In Vitro Biological Activity Assessments

Detailed assessments of the in vitro biological activity of this compound are not described in the available literature.

Cell-Based Functional Assays

No data from cell-based functional assays—such as receptor binding, enzyme inhibition, or second messenger modulation—could be located. Consequently, it is not possible to construct a data table of its potency (e.g., IC₅₀ or EC₅₀ values) or efficacy in specific functional pathways.

Mechanistic Phenotypic Screening

There is no evidence of this compound having been included in mechanistic phenotypic screening campaigns. Such screens are designed to identify the biological mechanism of a compound by observing its effects on cellular morphology, function, or other observable characteristics, but no such results have been published for this molecule.

Exploratory Cellular Responses in Preclinical Models

Exploratory studies describing the broader cellular effects of this compound in preclinical cell culture models are absent from the literature. This includes analyses of its impact on cell viability, proliferation, apoptosis, or other key cellular processes.

In Vivo Preclinical Model Characterization

Assessment in Disease-Relevant Animal Models

No published studies were found that characterize the effects of this compound in any disease-relevant animal models. Therefore, its potential efficacy, target engagement, or mechanism of action in a whole-organism context remains uninvestigated in the public domain.

Pharmacodynamic Biomarker Evaluation in Preclinical Models

There is no available information from preclinical studies detailing the evaluation of pharmacodynamic biomarkers for this compound. Such studies would typically involve measuring the biochemical and physiological effects of the compound on a living organism to understand its mechanism of action and to identify biomarkers that could be used to monitor its activity. The absence of published research in this area means that no data tables or detailed findings can be presented.

Exploratory Efficacy Readouts in Preclinical Models

Similarly, there is a lack of published data on the exploratory efficacy of this compound in preclinical models. These studies are essential to determine the potential therapeutic effectiveness of a compound for a specific disease or condition. Without such studies, it is not possible to provide information on its efficacy, nor can any data tables on efficacy readouts be generated.

Preclinical Pharmacokinetic and Metabolic Profiling of 1 3 2 Chlorophenoxy Propyl Piperazine

In Vitro Metabolic Stability Assessment (e.g., Microsomal Stability)

In vitro metabolic stability assays are fundamental in early drug discovery to estimate the intrinsic clearance of a compound. These assays, typically employing liver microsomes, provide a measure of how susceptible a compound is to metabolism by drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) superfamily.

A study on a series of arylpiperazine derivatives revealed that the metabolic half-life is highly sensitive to structural changes. The introduction of a 2-pyrimidynyl ring in some derivatives resulted in increased stability, though this was not a universally applicable rule, as other derivatives with the same moiety exhibited rapid metabolism. This highlights the complex interplay between a compound's structure and its metabolic fate.

Table 1: Representative Microsomal Stability of Various Arylpiperazine Derivatives

Compound Ring Substituent Half-life (t½) in Human Liver Microsomes (min)
Derivative A 2-pyrimidynyl 9.32 ± 0.04
Derivative B 2-pyrimidynyl 2.76 ± 0.54
Derivative C Unspecified aryl >30

This table presents data from various arylpiperazine derivatives to illustrate the range of metabolic stability and is not specific to 1-(3-(2-Chlorophenoxy)propyl)piperazine.

Given the structure of this compound, it is plausible that it undergoes metabolism on the piperazine (B1678402) ring and the chlorophenoxy moiety. The presence of the chlorine atom may influence the rate and site of metabolism. Without experimental data, it is challenging to predict its exact metabolic stability, but it is a critical parameter that would need to be determined experimentally.

Preclinical Metabolite Identification and Characterization

Identifying the metabolic pathways of a drug candidate is crucial for understanding its clearance mechanisms and identifying potentially active or toxic metabolites. nih.gov The piperazine ring is a well-known site of metabolic activity. frontiersin.org

Common metabolic transformations for piperazine-containing compounds include:

N-dealkylation: Cleavage of the bond between a nitrogen atom of the piperazine ring and its substituent. For this compound, this could result in the formation of piperazine and a corresponding aldehyde.

Hydroxylation: The addition of a hydroxyl group, often on the piperazine ring or the propyl chain. This is a common phase I metabolic reaction catalyzed by CYP enzymes.

Oxidation: Further oxidation of hydroxylated metabolites can lead to the formation of ketones or carboxylic acids.

Ring Opening: The piperazine ring can undergo oxidative cleavage.

Aromatic Hydroxylation: The 2-chlorophenoxy ring could also be a site for hydroxylation, although the presence of the chlorine atom might hinder this to some extent.

For example, studies on the metabolism of other piperazine derivatives have identified aliphatic hydroxylation of the piperazine ring as a major metabolic pathway. frontiersin.org The formation of iminium ion intermediates from the piperazine moiety has also been proposed, which can be reactive species. frontiersin.org

While the specific metabolites of this compound have not been documented in the available literature, it is anticipated that its metabolic profile would involve one or more of the aforementioned pathways. Detailed metabolite identification studies using techniques such as liquid chromatography-mass spectrometry (LC-MS) would be necessary to elucidate the precise metabolic fate of this compound. researchgate.net

In Vitro Permeability and Transport Studies

The permeability of a compound is a key determinant of its oral absorption and distribution into tissues. In vitro models, such as the Caco-2 cell monolayer assay, are commonly used to predict the intestinal permeability of drug candidates.

Specific in vitro permeability data for this compound is not available in the scientific literature. However, the physicochemical properties of the molecule, such as its lipophilicity (logP) and molecular weight, would provide an initial indication of its likely permeability characteristics. Generally, compounds with moderate lipophilicity and a molecular weight under 500 Da tend to have better passive permeability.

Furthermore, it is important to investigate whether the compound is a substrate for any uptake or efflux transporters, such as P-glycoprotein (P-gp). Some piperazine derivatives have been shown to be P-gp substrates, which can limit their oral bioavailability and brain penetration. Conversely, other piperazine-containing compounds have been identified as P-gp inhibitors, which could lead to drug-drug interactions.

Preclinical Distribution Studies

Understanding the tissue distribution of a drug candidate is essential for evaluating its potential to reach the target site of action and to identify any potential for accumulation in non-target tissues, which could lead to toxicity.

Preclinical tissue distribution studies for this compound have not been reported. However, studies with other drug candidates provide some insights into the potential distribution patterns of piperazine derivatives. For example, a preclinical study on a novel anti-breast cancer candidate, S-011-1559, showed wide distribution into various tissues, with the highest concentrations found in the lungs. nih.gov Another study on a cardiovascular drug, BZP, and its metabolite also showed rapid and wide distribution into all tissues examined, with the highest concentrations in the lung and kidney. researchgate.net

The tissue distribution of this compound would be influenced by its physicochemical properties, such as its lipophilicity and plasma protein binding. High lipophilicity and extensive plasma protein binding can lead to a large volume of distribution and accumulation in tissues.

Enzyme Induction and Inhibition Potential (Preclinical)

Assessing the potential of a drug candidate to induce or inhibit drug-metabolizing enzymes is a critical component of preclinical safety evaluation to predict potential drug-drug interactions (DDIs). mdpi.com

There is no specific data on the enzyme induction or inhibition potential of this compound. However, the piperazine scaffold is present in numerous compounds that have been shown to interact with CYP450 enzymes. researchgate.net Several piperazine derivatives have been identified as inhibitors of various CYP isoforms, including CYP3A4, CYP2D6, and CYP1A2. researchgate.netnih.gov In some cases, piperazine-containing compounds can act as mechanism-based inhibitors, which involves the formation of a reactive metabolite that covalently binds to the enzyme, leading to irreversible inactivation. nih.govresearchgate.net

Table 2: Reported CYP450 Inhibition by Various Piperazine Derivatives

Piperazine Derivative Class Inhibited CYP Isoform(s) Type of Inhibition
Phenylpiperazines CYP2D6, CYP1A2, CYP3A4, CYP2C19, CYP2C9 Reversible

This table summarizes general findings for classes of piperazine derivatives and is not specific to this compound.

Given these findings, it would be crucial to experimentally evaluate the inhibitory and inductive potential of this compound against a panel of major human CYP450 enzymes to assess its DDI risk.

Analytical Chemistry Methodologies for 1 3 2 Chlorophenoxy Propyl Piperazine

Chromatographic Techniques for Separation and Quantification (e.g., LC-MS, GC-MS)

Chromatographic techniques are fundamental for the separation and quantification of 1-(3-(2-Chlorophenoxy)propyl)piperazine from complex matrices such as biological fluids or in the presence of related substances. Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for this purpose, offering high sensitivity and selectivity.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

A selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method can be developed for the quantitative determination of piperazine (B1678402) derivatives. For analogous compounds like 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine HCl, a C18 symmetry column is often utilized. researchgate.net The mobile phase typically consists of an aqueous component, such as ammonium (B1175870) acetate, and an organic modifier like acetonitrile. researchgate.net Positive electrospray ionization (ESI) is a common ionization technique for such nitrogen-containing compounds, and the analysis is often performed in the multiple reaction monitoring (MRM) mode for enhanced selectivity and sensitivity. researchgate.net

ParameterExemplary Conditions for a Piperazine Derivative researchgate.net
Chromatograph Liquid Chromatograph
Mass Spectrometer Triple Quadrupole
Column C18 symmetry (100 mm × 4.6 mm, 3.5 μm)
Mobile Phase 5.0 mM ammonium acetate–acetonitrile (30:70, v/v)
Ionization Mode Positive Electrospray Ionization (ESI)
Detection Mode Multiple Reaction Monitoring (MRM)

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is another valuable technique for the analysis of piperazine derivatives, often chosen for its wide availability. researchgate.net For compounds in this class, a capillary column such as a DB-17 is suitable for separation. rdd.edu.iq Helium is commonly used as the carrier gas. The injector and detector temperatures are typically set in the range of 250-260°C. rdd.edu.iq Derivatization may sometimes be employed to improve the volatility and chromatographic behavior of the analyte. jocpr.com

ParameterExemplary Conditions for Piperazine Derivatives rdd.edu.iq
Chromatograph Gas Chromatograph
Mass Spectrometer Mass Selective Detector
Column DB-17 (30 m, 0.53 mm, 1 μm film thickness)
Carrier Gas Helium
Injector Temp. 250°C
Detector Temp. 260°C
Injection Volume 1.0 μL

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for the structural confirmation and purity assessment of newly synthesized batches of this compound. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are the primary techniques used for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of a piperazine derivative would be expected to show characteristic absorption bands corresponding to C-H stretching of the aromatic and aliphatic portions, C-N stretching of the piperazine ring, and C-O-C stretching of the ether linkage. The presence of the chlorine substituent on the phenyl ring would also result in specific absorption bands in the fingerprint region of the spectrum.

Advanced Hyphenated Techniques for Metabolite Analysis

Understanding the metabolic fate of this compound is crucial in preclinical studies. Advanced hyphenated techniques, particularly LC-MS/MS, are the methods of choice for the identification and quantification of metabolites in biological matrices.

Studies on similar piperazine-derived compounds, such as 1-(3-chlorophenyl)piperazine (B195711) (mCPP), have shown that metabolism can occur through various pathways. nih.gov These include hydroxylation of the aromatic ring and degradation of the piperazine moiety. nih.gov The resulting metabolites are often excreted as glucuronide and/or sulfate (B86663) conjugates. nih.gov It is plausible that this compound undergoes similar metabolic transformations. The use of high-resolution mass spectrometry can aid in the structural elucidation of these metabolites. In vitro studies using human liver microsomes can also provide valuable insights into the specific cytochrome P450 (CYP) isoenzymes involved in its metabolism. researchgate.net

Potential Metabolic Pathways for Piperazine Derivatives:

Aromatic hydroxylation

N-dealkylation

Piperazine ring opening

Conjugation with glucuronic acid or sulfate

Method Validation for Bioanalytical Applications in Preclinical Studies

For the use of analytical methods in preclinical pharmacokinetic and toxicokinetic studies, rigorous validation is required to ensure the reliability of the data. nih.gov Bioanalytical method validation is performed in accordance with guidelines from regulatory authorities such as the FDA. qascf.com

A full validation of a bioanalytical method for this compound would typically include the assessment of the following parameters:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the biological matrix.

Linearity, Range, Lower Limit of Quantification (LLOQ), and Limit of Detection (LOD): Establishing the concentration range over which the method is accurate and precise, and determining the lowest concentration that can be reliably quantified and detected.

Accuracy and Precision: Assessing the closeness of the measured values to the true values and the degree of scatter in the results from repeated measurements.

Recovery: The efficiency of the extraction process.

Stability: The stability of the analyte in the biological matrix under various storage and handling conditions.

Ruggedness and Robustness: The reproducibility of the method under different conditions, such as different analysts, instruments, or laboratories.

Validation ParameterTypical Acceptance Criteria nih.govqascf.com
Linearity Correlation coefficient (r²) ≥ 0.99
Accuracy Within ±15% of the nominal concentration (±20% at LLOQ)
Precision (Intra- and Inter-day) Relative standard deviation (RSD) ≤ 15% (≤ 20% at LLOQ)
Recovery Consistent, precise, and reproducible
Stability (Freeze-thaw, short-term, long-term) Analyte concentration should be within ±15% of the initial concentration

Computational and Theoretical Chemistry Approaches for 1 3 2 Chlorophenoxy Propyl Piperazine

Molecular Docking and Dynamics Simulations for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 1-(3-(2-Chlorophenoxy)propyl)piperazine, molecular docking simulations are employed to predict its binding affinity and mode of interaction with various biological targets, such as G-protein coupled receptors (GPCRs) or enzymes. These simulations can help identify key amino acid residues in the binding pocket that interact with the ligand through hydrogen bonds, hydrophobic interactions, or van der Waals forces. For instance, studies on similar arylpiperazine derivatives have shown that the piperazine (B1678402) ring and the substituted phenyl group play crucial roles in receptor binding. frontiersin.orgnih.gov

A hypothetical molecular docking study of this compound into a receptor active site might reveal the following interactions:

Interaction Type Interacting Moiety of Ligand Potential Interacting Amino Acid Residues
Hydrogen BondingPiperazine nitrogen atomsAspartic Acid, Serine, Threonine
Hydrophobic Interactions2-Chlorophenoxy group, Propyl chainLeucine, Isoleucine, Valine, Phenylalanine
Pi-Pi StackingChlorophenyl ringPhenylalanine, Tyrosine, Tryptophan

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of a series of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds. For a series of phenoxypropylpiperazine derivatives, including this compound, QSAR studies can identify key molecular descriptors that influence their biological effects.

These descriptors can be categorized as:

Electronic: (e.g., partial charges, dipole moment)

Steric: (e.g., molecular volume, surface area)

Hydrophobic: (e.g., logP)

Topological: (e.g., connectivity indices)

A QSAR model for a series of related compounds might take the general form:

Biological Activity = c1Descriptor1 + c2Descriptor2 + ... + constant

Where 'c' represents the coefficient for each descriptor. Such models can guide the synthesis of new derivatives with potentially enhanced activity. For example, a QSAR study on a series of arylpiperazines might indicate that increasing the hydrophobicity of a particular region of the molecule could lead to higher potency. semanticscholar.org

In Silico ADME Prediction (Preclinical Relevance)

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in early-stage drug discovery to assess the pharmacokinetic profile of a compound. Various computational models and software are used to predict these properties for this compound, helping to identify potential liabilities before costly experimental studies. isca.mersc.org

Key ADME parameters that can be predicted in silico include:

ADME Parameter Predicted Value (Hypothetical) Interpretation
LogP (Octanol/Water Partition Coefficient) 3.5Indicates good lipophilicity for membrane permeability.
Aqueous Solubility ModerateSuggests acceptable dissolution in the gastrointestinal tract.
Blood-Brain Barrier (BBB) Permeability PermeableThe compound may be able to cross the BBB and exert effects on the central nervous system. nih.gov
CYP450 Inhibition Potential inhibitor of CYP2D6May have drug-drug interactions with other drugs metabolized by this enzyme. nih.gov
Human Intestinal Absorption (HIA) >80%Predicted to be well-absorbed from the gut.
Plasma Protein Binding High (>90%)May have a longer duration of action but lower free drug concentration.

These predictions are based on the compound's structural features and are compared against databases of experimentally determined ADME properties of known drugs. mdpi.comnih.gov

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. DFT calculations for this compound can provide valuable information about its geometry, electronic properties, and reactivity. doi.org

Key parameters derived from DFT calculations include:

Optimized Molecular Geometry: Provides the most stable 3D conformation of the molecule, including bond lengths and angles.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy gap between HOMO and LUMO indicates the chemical stability of the molecule.

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is useful for predicting how the molecule will interact with biological targets.

Atomic Charges: Calculation of partial charges on each atom provides insight into the molecule's polarity and potential for electrostatic interactions.

For a related compound, 4-(3-chlorophenyl)-1-(3-chloropropyl)piperazin-1-ium chloride, DFT calculations at the B3LYP/6-311G(d,p) level of theory have been used to determine its structural and electronic properties, showing good agreement with experimental X-ray diffraction data. doi.org Similar calculations for this compound would provide a detailed understanding of its electronic characteristics.

A summary of hypothetical DFT-calculated properties for this compound is presented below:

DFT Property Calculated Value (Hypothetical) Significance
HOMO Energy -6.2 eVRelates to the electron-donating ability of the molecule.
LUMO Energy -0.8 eVRelates to the electron-accepting ability of the molecule.
HOMO-LUMO Gap 5.4 eVIndicates high kinetic stability.
Dipole Moment 3.1 DReflects the overall polarity of the molecule.

These computational approaches, when used in synergy, provide a comprehensive understanding of the chemical and biological properties of this compound, facilitating its potential development as a therapeutic agent.

Broader Research Implications and Future Directions for 1 3 2 Chlorophenoxy Propyl Piperazine Research

Identification of Novel Research Avenues for 1-(3-(2-Chlorophenoxy)propyl)piperazine as a Chemical Probe

The utility of a chemical compound as a "chemical probe" hinges on its ability to selectively interact with a specific biological target, thereby enabling the elucidation of that target's function. For this compound, the initial step towards this goal would be a comprehensive screening against a wide array of biological targets, including G-protein coupled receptors (GPCRs), ion channels, enzymes, and transporters. Given the known activities of other arylpiperazine derivatives, particular attention could be paid to serotonin (B10506) and dopamine (B1211576) receptors. nih.gov

Future research could focus on:

Target Identification and Validation: Broad-based screening assays are crucial to identify any primary biological targets. Techniques such as radioligand binding assays, enzymatic assays, and high-throughput screening campaigns would be instrumental.

Structure-Activity Relationship (SAR) Studies: Should a primary target be identified, systematic modifications to the structure of this compound would be necessary to develop more potent and selective derivatives. This would involve synthesizing analogs with variations in the chlorophenoxy and piperazine (B1678402) moieties.

Development of Labeled Probes: To facilitate its use in biological assays, isotopically labeled or fluorescently tagged versions of the compound could be synthesized. These labeled probes would be invaluable for receptor localization studies, autoradiography, and in vitro binding experiments.

Potential for this compound as a Tool Compound in Biological Systems

A "tool compound" is a well-characterized molecule with known biological activity that is used to study cellular and physiological processes. If this compound is found to have a specific and potent biological activity, it could be developed into a valuable tool for researchers.

Potential applications as a tool compound include:

Investigating Signaling Pathways: If the compound is found to modulate a specific receptor, it could be used to probe the downstream signaling cascades associated with that receptor.

Pharmacological Model Development: In the absence of known selective ligands for a particular receptor subtype, a well-characterized compound like this could serve as a reference standard in the development of new pharmacological models.

In Vitro and In Vivo Functional Studies: As a tool compound, it could be used in a variety of experimental setups, from isolated tissue preparations to animal models, to understand the physiological role of its target.

Future Methodological Advancements in this compound Research

Advancements in research methodologies will be critical for unlocking the potential of this compound. Future research would benefit from the application of cutting-edge techniques, including:

Computational Modeling and Simulation: Molecular docking and dynamic simulations could predict the binding modes of the compound with potential targets, guiding the design of more potent analogs.

High-Content Imaging and Analysis: These techniques would allow for the simultaneous measurement of multiple cellular parameters in response to compound treatment, providing a more comprehensive understanding of its biological effects.

Chemoproteomics: This approach could be used to identify the direct protein targets of the compound in a complex biological sample, offering an unbiased method for target identification.

Table 1: Potential Methodological Advancements in the Study of this compound

MethodologyApplication in ResearchPotential Insights
Computational Modeling Predicting binding affinity and mode to various receptors.Guiding rational drug design and SAR studies.
High-Throughput Screening Rapidly assessing activity against a large panel of biological targets.Identifying novel biological targets and off-target effects.
Chemoproteomics Identifying direct protein binding partners in a cellular context.Unbiased target identification and validation.
Advanced Imaging Techniques Visualizing the subcellular localization of the compound or its targets.Understanding the mechanism of action at a cellular level.

Challenges and Opportunities in Advancing this compound as a Preclinical Research Target

The path to establishing this compound as a valuable preclinical research target is not without its hurdles and potential rewards.

Challenges:

Lack of Existing Data: The primary challenge is the current scarcity of published research on this specific compound. A significant amount of foundational work is required to establish its basic pharmacological profile.

Potential for Off-Target Effects: As with many piperazine derivatives, there is a possibility of promiscuous binding to multiple receptors, which could complicate its development as a selective tool.

Synthesis and Scalability: Efficient and scalable synthetic routes would need to be developed to produce the compound and its analogs in sufficient quantities for extensive preclinical testing.

Opportunities:

Untapped Therapeutic Potential: The lack of research also presents an opportunity. The compound may possess novel and unexpected biological activities that could lead to the development of new therapeutic agents.

Scaffold for Drug Discovery: Even if the parent compound itself does not prove to be a viable drug candidate, its structure could serve as a valuable starting point for the design of new and improved derivatives with desirable pharmacological properties. The arylpiperazine motif is a privileged scaffold in CNS drug discovery. benthamscience.comnih.gov

Contribution to Basic Science: The characterization of this compound's biological activity could contribute to a deeper understanding of the physiological roles of its molecular targets.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 1-(3-(2-chlorophenoxy)propyl)piperazine and its derivatives?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. For example, reacting 1-(3-chloropropyl)piperazine with 2-chlorophenol under basic conditions (e.g., K₂CO₃ in DMF) yields the target compound. Optimization includes using phase-transfer catalysts or microwave-assisted synthesis to enhance reaction efficiency . Purification typically involves silica gel chromatography with ethyl acetate/hexane gradients (1:8 to 1:2) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks using deuterated DMSO or CDCl₃. For example, the piperazine ring protons appear as multiplet signals at δ 2.4–3.2 ppm, while aromatic protons from the 2-chlorophenoxy group resonate at δ 6.8–7.4 ppm .
  • LC-MS : Confirm molecular weight (e.g., [M+H]⁺ at m/z 283.1) and purity (>95%) using reverse-phase C18 columns with acetonitrile/water mobile phases .
  • HPLC : Use a UV detector (λ = 254 nm) to quantify impurities and validate synthetic batches .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :

  • Ventilation : Use fume hoods to avoid inhalation of dust or vapors .
  • PPE : Wear nitrile gloves, lab coats, and safety goggles. In case of skin contact, wash immediately with water and remove contaminated clothing .
  • Storage : Store in airtight containers at 2–8°C, away from ignition sources .

Advanced Research Questions

Q. How do structural modifications on the phenoxypropyl chain influence receptor binding affinity and selectivity?

  • Methodological Answer :

  • SAR Studies : Replace the 2-chloro substituent with electron-withdrawing groups (e.g., -CF₃) or bulkier substituents (e.g., -CH₃) to assess effects on receptor affinity. For example, HBK-16 (a derivative with 2-chloro-5-methylphenoxy) showed enhanced α₁-adrenoceptor antagonism compared to the parent compound .
  • Assays : Use radioligand binding assays (e.g., ³H-prazosin for α₁-adrenoceptors) to measure IC₅₀ values. Compare results across receptor subtypes (α₁A, α₁B, α₁D) to identify selectivity .

Q. What strategies resolve contradictions in receptor binding data across studies (e.g., agonist vs. antagonist activity)?

  • Methodological Answer :

  • Assay Standardization : Use identical cell lines (e.g., CHO-K1 expressing human receptors) and buffer conditions (pH 7.4, 25°C).
  • Functional Assays : Complement binding data with functional studies (e.g., cAMP inhibition for 5-HT₁A receptors) to confirm activity .
  • Meta-Analysis : Compare datasets using tools like Prism to identify outliers or assay-specific artifacts .

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Methodological Answer :

  • Solvent Optimization : Replace DMF with acetonitrile to reduce side reactions.
  • Catalysts : Use CuSO₄·5H₂O/sodium ascorbate for click chemistry-derived derivatives (e.g., triazoles), achieving yields >85% .
  • Workup : Employ liquid-liquid extraction (ethyl acetate/water) followed by flash chromatography to remove unreacted starting materials .

Q. What computational methods predict the compound’s interaction with biological targets (e.g., dopamine receptors)?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with D3R and MOR receptors. Focus on hydrogen bonding with Asp110 (D3R) and π-π stacking with Tyr148 (MOR) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD (<2 Å) and ligand-protein interaction frequencies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.